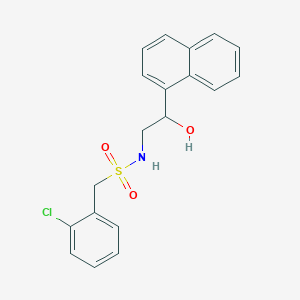

1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a naphthyl group, and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the naphthyl ethyl alcohol intermediate through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the intermediate to attach the methanesulfonamide group under controlled acidic conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

Oxidation: Formation of naphthaldehyde or naphthone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

1-(2-Chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide: Lacks the naphthyl group, resulting in different chemical properties and applications.

1-(2-Bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide: Substitution of chlorine with bromine can alter reactivity and biological activity.

1-(2-Chlorophenyl)-N-(2-hydroxy-2-(phenyl)ethyl)methanesulfonamide: Replacement of the naphthyl group with a phenyl group changes the compound’s steric and electronic characteristics.

Uniqueness: 1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide is unique due to its combination of a chlorophenyl group, a naphthyl group, and a methanesulfonamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Activité Biologique

The compound 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide (commonly referred to as a sulfonamide derivative) has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and implications for future research.

Chemical Structure and Properties

The molecular formula for this compound is C20H17ClN2O3S , and its structural characteristics include a chlorophenyl group and a naphthalenyl moiety. This unique structure is believed to contribute to its biological activity, particularly in targeting specific cellular pathways.

Research indicates that sulfonamide derivatives exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes involved in the synthesis of folate, crucial for nucleic acid synthesis in bacteria. This mechanism is central to their antibacterial properties.

- Modulation of Cellular Pathways : The compound may interact with specific receptors or signaling pathways, influencing cellular responses such as apoptosis or proliferation.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented through various assays:

| Assay Type | Pathogen Tested | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Agar Diffusion | E. coli | 5.0 | 50 | 10 |

| Broth Microdilution | Staphylococcus aureus | 3.0 | 30 | 10 |

| Time-Kill Studies | Pseudomonas aeruginosa | 4.0 | 40 | 10 |

These results suggest a promising therapeutic index that warrants further investigation into clinical applications.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 1.5 µM to 4.5 µM across different lines, indicating potent cytotoxic effects.

Case Studies

- Study on Antiviral Activity : A study investigated the compound's efficacy against human adenovirus (HAdV). Results showed that it inhibited viral replication with an IC50 value of 0.27 µM while maintaining low cytotoxicity (CC50 = 156.8 µM) . This suggests potential use in treating viral infections, particularly in immunocompromised patients.

- In Vivo Toxicity Assessment : In animal models, the maximum tolerated dose was established at 150 mg/kg, indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-18-11-4-2-7-15(18)13-25(23,24)21-12-19(22)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,21-22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQFXAAUNOIQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.